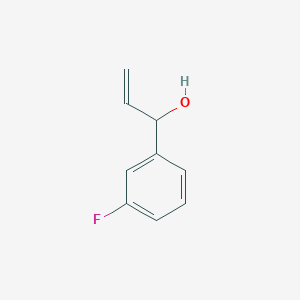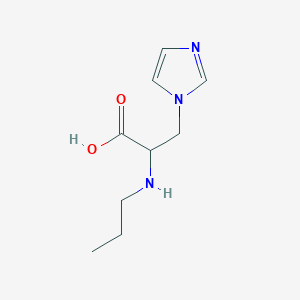
3-(1h-Imidazol-1-yl)-2-(propylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Imidazol-1-yl)-2-(propylamino)propanoic acid: is a synthetic organic compound that features both an imidazole ring and a propylamino group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Imidazol-1-yl)-2-(propylamino)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Propylamino Group: The propylamino group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.
Formation of the Propanoic Acid Backbone:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propylamino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the imidazole ring or the carboxylic acid group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products:
Oxidation Products: Oxo derivatives of the propylamino group.
Reduction Products: Reduced forms of the imidazole ring or carboxylic acid group.
Substitution Products: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can inhibit certain enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Receptor Binding: It can bind to specific receptors, aiding in the study of receptor-ligand interactions.
Medicine:
Drug Development: The compound’s structure allows for the development of potential pharmaceuticals, particularly those targeting specific enzymes or receptors.
Diagnostics: It can be used in diagnostic assays to detect the presence of certain biomolecules.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It may be used in the formulation of agrochemicals, such as pesticides and herbicides.
Mecanismo De Acción
Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The propylamino group can form hydrogen bonds with receptor sites, modulating their function. These interactions can lead to changes in biochemical pathways, affecting cellular processes.
Comparación Con Compuestos Similares
3-(1H-Imidazol-1-yl)propanoic acid: Lacks the propylamino group, making it less versatile in certain applications.
2-(1H-Imidazol-1-yl)propanoic acid: The position of the imidazole ring is different, affecting its reactivity and binding properties.
3-(1H-Imidazol-1-yl)-2-(methylamino)propanoic acid: Contains a methylamino group instead of a propylamino group, leading to different chemical and biological properties.
Uniqueness: 3-(1H-Imidazol-1-yl)-2-(propylamino)propanoic acid is unique due to the presence of both the imidazole ring and the propylamino group, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C9H15N3O2 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
3-imidazol-1-yl-2-(propylamino)propanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-2-3-11-8(9(13)14)6-12-5-4-10-7-12/h4-5,7-8,11H,2-3,6H2,1H3,(H,13,14) |
Clave InChI |
BINPEQYMGUNNNB-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(CN1C=CN=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



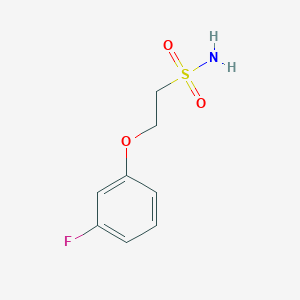
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B13551011.png)
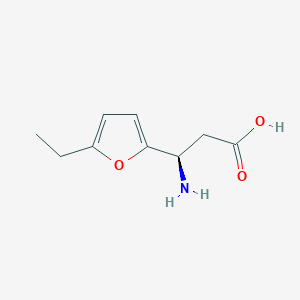
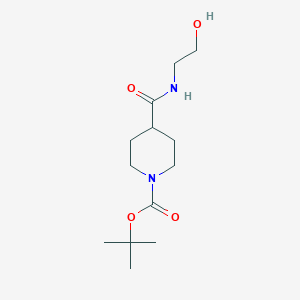
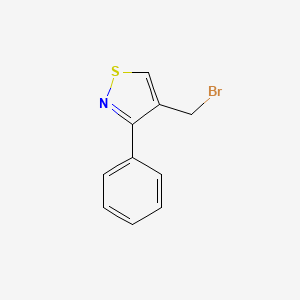

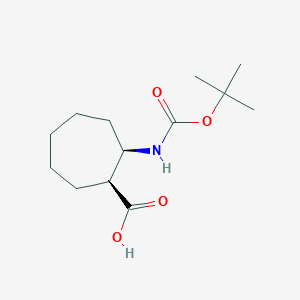
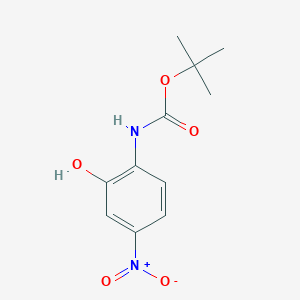
![(7Z)-7-[(dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13551055.png)
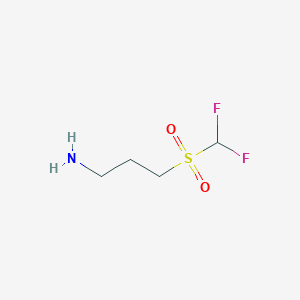
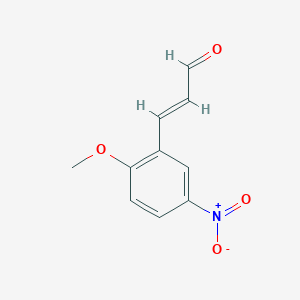
![1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13551079.png)
